molecular formula C8H8O3S B8787624 2-Styrenesulfonic acid CAS No. 90111-29-8

2-Styrenesulfonic acid

Cat. No. B8787624
CAS RN: 90111-29-8
M. Wt: 184.21 g/mol
InChI Key: VMSBGXAJJLPWKV-UHFFFAOYSA-N
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Patent
US05360924

Procedure details

EP-A 0 508 264 relates to a process for preparing arylolefins by reaction of aryldiazonium salts with olefins in the presence of a palladium catalyst. Although the use of heterogeneous palladium catalysts is mentioned (cf. EP-A 0 508 264 A1 page 4, lines 2 to 3), it is experimentally verified in only one case, namely the reaction of aniline-2-sulfonic acid with ethylene to give styrene-2-sulfonic acid (Example 6). However, as shown by comparison with Example 4 carried out using Pd(OAc)2, the yield decreases considerably when using a supported palladium catalyst (10% Pd on carbon) (Example 4: 87% yield; Example 7: 74% yield). In both examples the reaction is carried out with the addition of a base which is used in excess based on the aniline-2-sulfonic acid. As the experimental finding proves (see comparative experiment in the experimental section), the method practiced in the examples of EP-A 0 508 264, of preparing the aryldiazonium salts in situ and subsequently processing further, cannot be generally applied to the use of palladium-containing supported catalysts. The comparative experiment verifies that the desired aromatic olefin is not formed even in small amounts.
[Compound]
Name
aryldiazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
264 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:12]=[CH2:13]>[Pd]>[CH2:12]=[CH:13][C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
aryldiazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
264 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
EP-A 0 508 264 relates to a process for preparing arylolefins

Outcomes

Product
Name
Type
product
Smiles
C=CC=1C(=CC=CC1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.